N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-[(2,6-Difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted with a carboxamide group at the 3-position. The azetidine is further functionalized with a 6-phenylpyrimidin-4-yl moiety and a 2,6-difluorobenzyl group. The compound’s design leverages fluorinated aromatic systems and heterocyclic scaffolds, which are common in medicinal chemistry to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-17-7-4-8-18(23)16(17)10-24-21(28)15-11-27(12-15)20-9-19(25-13-26-20)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWFRFHYQWKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidinyl group: This step might involve coupling reactions using reagents like palladium catalysts.
Attachment of the difluorobenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify specific parts of the molecule, such as reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could have various applications in scientific research:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for diseases.
Industry: Using it as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural Analogues with Triazole or Azetidine Moieties
- Triazole-based compounds are widely used in anticonvulsants (e.g., Rufinamide, ) due to their ability to modulate sodium channels.
Rufinamide (CAS 106308-44-5) :
Structurally analogous to the above triazole compound, Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) is an FDA-approved anticonvulsant. Its mechanism involves sodium channel inhibition. The replacement of Rufinamide’s triazole with an azetidine-pyrimidine in the target compound suggests a divergent biological target, possibly aimed at kinase inhibition or inflammation pathways .
Compounds with Fluorinated Aromatic and Heterocyclic Systems
- Goxalapladib (CAS 412950-27-7) :
This atherosclerosis drug features a naphthyridine core and multiple fluorinated aryl groups. While structurally distinct, it highlights the role of fluorinated aromatic systems in enhancing lipophilicity and target engagement. The target compound’s pyrimidine ring may provide similar advantages but with reduced steric hindrance compared to Goxalapladib’s naphthyridine scaffold .
Comparative Data Table
Key Research Findings and Implications
- Bioavailability : The azetidine ring in the target compound may confer better metabolic stability than triazole-based analogues, as azetidines are less prone to oxidative metabolism .
- Selectivity : The pyrimidine moiety could enable selective kinase inhibition, differentiating it from Rufinamide’s sodium channel action .
Biological Activity
N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Pyrimidine moiety : This contributes to the compound's interaction with biological targets.
- Difluorophenyl group : Enhances lipophilicity and biological activity.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of STAT3 : The compound has been shown to inhibit the DNA-binding activity of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. The IC50 value for this inhibition is reported to be around 0.79 μM, indicating potent activity .
- Anticancer Properties : In vitro studies demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 and MDA-MB-468 breast cancer cells. The effective concentration (EC50) values range from 2.1 to 2.3 μM, showcasing its potential as an anticancer agent .
- Modulation of Metabolic Pathways : The compound is also being explored for its role in modulating metabolic pathways, particularly in the context of obesity and diabetes .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated:
- MDA-MB-231 Cells : EC50 of 2.1 μM with significant inhibition of STAT3 activity.
- MCF-7 Cells : EC50 of 4.6 μM, suggesting selective cytotoxicity towards cancerous cells compared to normal epithelial cells .
Case Study 2: Metabolic Disorders
In another investigation, the compound was tested for its ability to influence metabolic disorders:
- Animal Models : Administration resulted in reduced blood glucose levels and improved insulin sensitivity, indicating potential therapeutic effects in diabetes management .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| STAT3 Inhibition | - | 0.79 | |
| Cytotoxicity (MDA-MB-231) | Breast Cancer | 2.1 | |
| Cytotoxicity (MCF-7) | Breast Cancer | 4.6 | |
| Metabolic Modulation | Animal Models | - |
Table 2: Comparison with Related Compounds
| Compound Name | IC50/EC50 (μM) | Mechanism of Action |
|---|---|---|
| N-[(2,6-difluorophenyl)methyl]-... | 0.79 (STAT3) | STAT3 Inhibition |
| BP-1-102 | 6.8 | STAT3 Inhibition |
| SH5-07 | 3.9 | STAT3 Inhibition |
| SH4-54 | 4.7 | STAT3 Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
